

GRP-60367 Hydrochloride: Application Notes and Protocols for Virology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B8134323

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Introduction

GRP-60367 hydrochloride is a first-in-class, small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3] This compound exhibits potent and specific antiviral activity against a subset of RABV strains, demonstrating nanomolar efficacy in various host cell lines.[1][3] Its mechanism of action involves the direct targeting of the RABV glycoprotein G (RABV G), a critical component for viral entry into host cells.[2] By inhibiting the function of RABV G, **GRP-60367 hydrochloride** effectively blocks the initial stages of viral infection. The hydrochloride salt form of GRP-60367 generally offers enhanced water solubility and stability compared to its free base form, making it suitable for in vitro research applications.[1][3]

Data Presentation

The antiviral activity and cytotoxicity of **GRP-60367 hydrochloride** have been evaluated in several studies. The following tables summarize the key quantitative data.

Table 1: Antiviral Efficacy of **GRP-60367 Hydrochloride** Against Rabies Virus

Virus Strain	Cell Line	EC50 (nM)	Reference
RABV-ΔG-nanoLuc	BEAS-2B	2	[4]
RABV-ΔG-nanoLuc	293T	3	[4]
recVSV-ΔG-eGFP-G	Not Specified	5	[5]
RABV-ΔG-nanoLuc	Hep-2	52	[4]
RABV-SAD-B19	Not Specified	270	[5]
rRABV-CVS-N2c	Not Specified	2630	[5]

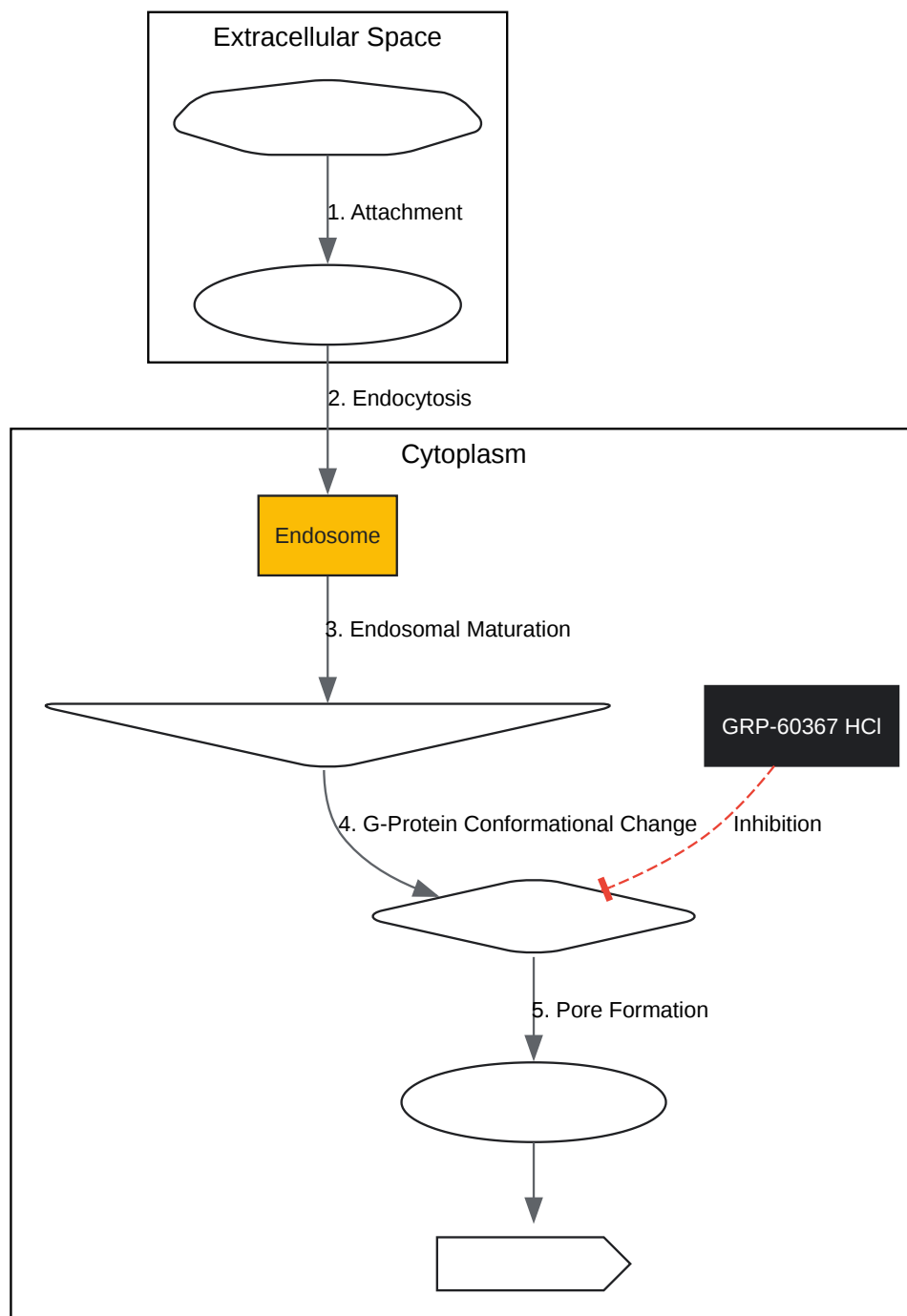
Table 2: Cytotoxicity and Selectivity Index of **GRP-60367 Hydrochloride**

Cell Line	CC50 (μM)	Selectivity Index (SI = CC50/EC50)	Reference
Not Specified	>300	>100,000	[6]

Mechanism of Action: Inhibition of RABV G-Mediated Entry

GRP-60367 hydrochloride acts as a viral entry inhibitor by specifically targeting the Rabies Virus glycoprotein G. The entry of RABV into a host cell is a multi-step process initiated by the binding of the G protein to cellular receptors. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein complex into the cytoplasm. **GRP-60367 hydrochloride** is believed to interfere with these conformational changes in the G protein, thereby preventing membrane fusion and subsequent viral entry.

Mechanism of RABV Entry and Inhibition by GRP-60367 Hydrochloride

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Caption: RABV entry and GRP-60367 HCl inhibition pathway.

Experimental Protocols

The following are representative protocols for evaluating the antiviral activity of **GRP-60367 hydrochloride** against Rabies Virus.

Protocol 1: Virus Yield Reduction Assay

This assay measures the ability of the compound to inhibit the production of infectious virus particles.

Materials:

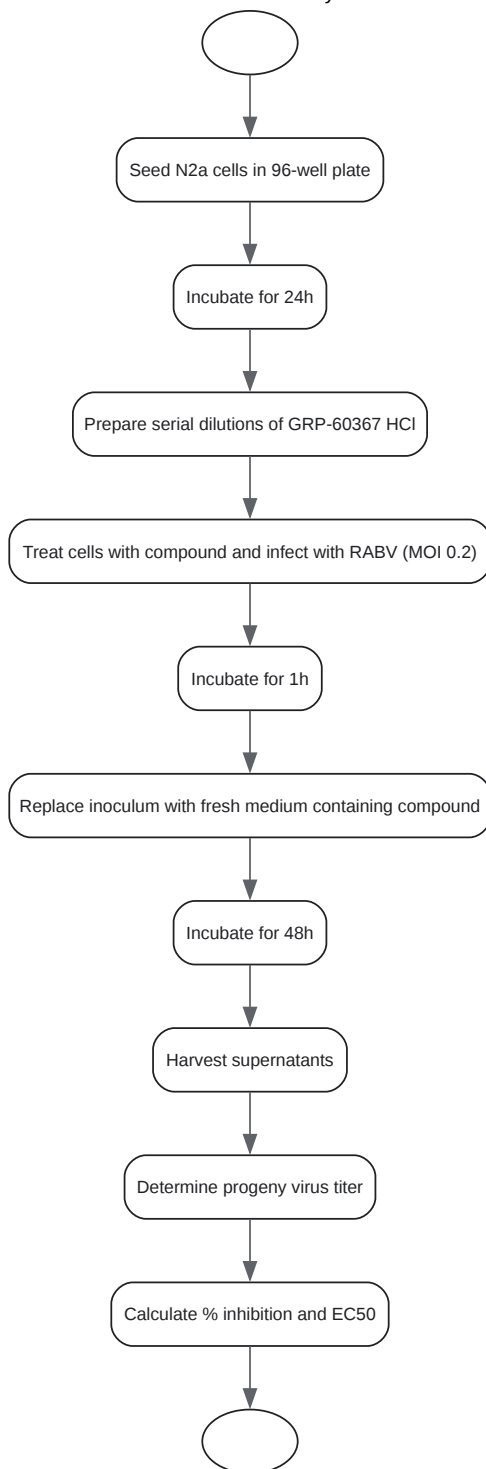
- **GRP-60367 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Susceptible cell line (e.g., Mouse neuroblastoma N2a cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Rabies Virus stock
- 96-well cell culture plates
- Standard laboratory equipment for cell culture and virology

Procedure:

- **Cell Seeding:** Seed N2a cells in a 96-well plate at a density of 1.5×10^4 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
- **Compound Preparation:** Prepare serial dilutions of **GRP-60367 hydrochloride** in complete cell culture medium.
- **Treatment and Infection:**
 - Remove the cell culture medium from the wells.
 - Add the diluted **GRP-60367 hydrochloride** to the cells.

- Infect the cells with Rabies Virus at a Multiplicity of Infection (MOI) of 0.2 Focus-Forming Units (FFU) per cell.
- Include control wells with virus only (no compound) and cells only (no virus, no compound).
- Incubation: After 60 minutes of incubation at 34°C, remove the inoculum and replace it with fresh medium containing the corresponding concentrations of **GRP-60367 hydrochloride**.
- Harvesting: Incubate the plates for 48 hours at 34°C. Collect the culture supernatants.
- Titration of Progeny Virus: Determine the virus titer in the collected supernatants using a standard titration method, such as a focus-forming assay on fresh N2a cells.
- Data Analysis: Calculate the percent inhibition of virus yield for each compound concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that inhibits virus production by 50%.

Virus Yield Reduction Assay Workflow

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- To cite this document: BenchChem. [GRP-60367 Hydrochloride: Application Notes and Protocols for Virology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134323#grp-60367-hydrochloride-applications-in-virology-research]

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